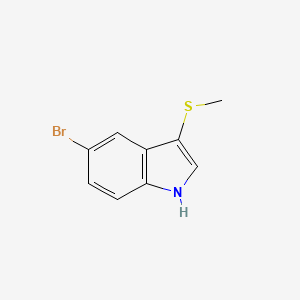

5-bromo-3-(methylthio)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-3-(methylthio)-1H-indole” is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.13 . It is also known by its IUPAC name, 5-bromo-1H-indazol-3-yl methyl sulfide .

Synthesis Analysis

The synthesis of indole derivatives, including “5-bromo-3-(methylthio)-1H-indole”, has been a subject of research. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another study reported the synthesis of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach .Molecular Structure Analysis

The molecular structure of “5-bromo-3-(methylthio)-1H-indole” can be represented by the InChI code 1S/C8H7BrN2S/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .Applications De Recherche Scientifique

Antiproliferative/Cytotoxic Activity

5-bromo derivatives of indole phytoalexins have been synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin, a chemotherapy drug .

Lower Toxicity

Compared to cisplatin, these 5-bromo derivatives exhibited lower toxicity on 3T3 cells , which are a cell line used in biological research.

Defense Mechanism in Plants

Indole phytoalexins, which include 5-bromo derivatives, serve as an important defense mechanism for plants, especially cruciferous vegetables . They are produced when the plants are exposed to physical, chemical, or biological stress .

Antifungal Activities

Indole phytoalexins exhibit a wide range of antifungal activities , which could be beneficial in protecting crops from fungal diseases.

Antibacterial Effect

These compounds also have a moderate antibacterial effect , which could be useful in the development of new antibiotics.

Antiprotozoal Activity

Indole phytoalexins have shown antiprotozoal activity , which could be explored for the treatment of diseases caused by protozoa.

Anti-aggregation Effect

The anti-aggregation effect of spirobrassinin, a type of indole phytoalexin, has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .

Cancer Chemopreventive Properties

Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are rich in these compounds, may decrease human cancer risk .

Orientations Futures

The future directions for the study of “5-bromo-3-(methylthio)-1H-indole” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The compound’s drug-likeness, ADMET characteristics, docked complexes’ released energies, and anticancer activity suggest that it may be employed as a lead molecule to treat different carcinomas after more potent alterations in their skeleton prompted by chemical reactions .

Propriétés

IUPAC Name |

5-bromo-3-methylsulfanyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHTXVVSBGIOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(methylthio)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

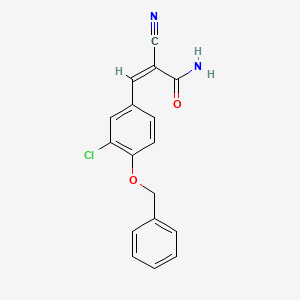

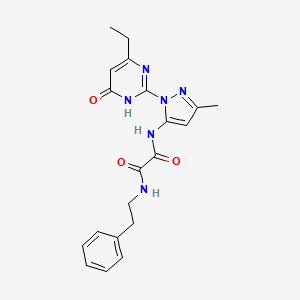

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)

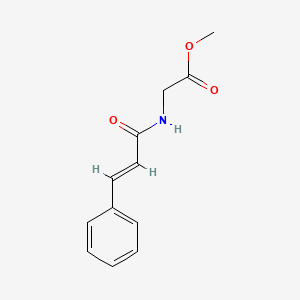

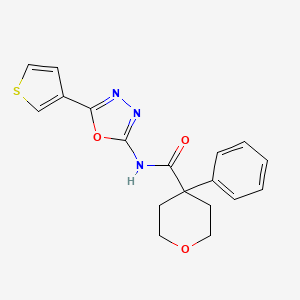

![3-methoxy-N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2561778.png)

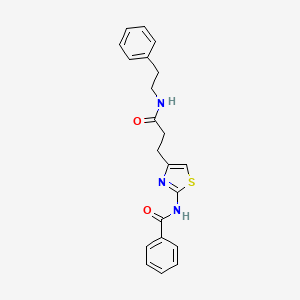

![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)

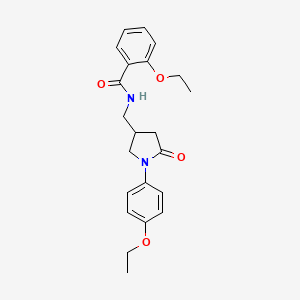

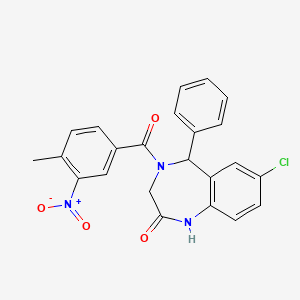

![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2561799.png)